molecular formula C9H13N B6166287 4-methyl-2-(propan-2-yl)pyridine CAS No. 4855-56-5

4-methyl-2-(propan-2-yl)pyridine

Cat. No.: B6166287
CAS No.: 4855-56-5
M. Wt: 135.21 g/mol
InChI Key: IQTHCDAGRCAFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-2-(propan-2-yl)pyridine is an organic compound with the molecular formula C 9 H 13 N and a molecular weight of 135.21 g/mol . This pyridine derivative is provided as a high-purity (95%) material for research and development applications . Chemical Identifiers: • CAS Number: 4855-56-5 • Linear Formula: C 9 H 13 N • MDL Number: MFCD24848501 • InChI Key: IQTHCDAGRCAFJT-UHFFFAOYSA-N Safety and Handling: This chemical is intended for use by qualified laboratory personnel. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information. Important Notice: This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Note: Specific research applications and mechanism of action for this compound are not detailed in the available sources and should be determined from the scientific literature by the end-user.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7(2)9-6-8(3)4-5-10-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTHCDAGRCAFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4855-56-5
Record name 4-methyl-2-(propan-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Pathway Elucidation for 4 Methyl 2 Propan 2 Yl Pyridine

Historical and Established Protocols for Alkylpyridine Synthesis

Classical methods for pyridine (B92270) synthesis, developed over a century ago, remain fundamental in organic chemistry and can be adapted for the preparation of specific alkylpyridines like 4-methyl-2-(propan-2-yl)pyridine.

Hantzsch Pyridine Synthesis Adaptations

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org The driving force for this final step is the formation of the stable aromatic system. wikipedia.org

For the synthesis of this compound, specific starting materials would be required. The reaction is known to have some drawbacks, including potentially harsh reaction conditions and long reaction times, which has led to the development of modifications. wikipedia.org Research has explored greener reaction conditions, such as using aqueous micelles or ionic liquids as catalysts, to improve yields and environmental friendliness. wikipedia.orgresearchgate.net

Bohlmann-Rahtz Pyridine Synthesis Variants

Another established method is the Bohlmann-Rahtz pyridine synthesis, which generates substituted pyridines in a two-step process. wikipedia.org This reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.org This intermediate then undergoes a heat-induced cyclodehydration to yield the substituted pyridine. wikipedia.orgorganic-chemistry.org A key advantage of this method over the Hantzsch synthesis is that it directly produces the pyridine ring without the need for a separate oxidation step. organic-chemistry.org

However, the Bohlmann-Rahtz synthesis has its own challenges, such as the need to purify the intermediate and the high temperatures often required for the final cyclization. organic-chemistry.org To address these issues, modifications have been developed, including the use of Brønsted or Lewis acid catalysts like ytterbium triflate or zinc bromide to promote the cyclodehydration at lower temperatures. organic-chemistry.orgjk-sci.com For enamines that are difficult to handle, they can be generated in situ. jk-sci.com

Modern Catalytic Approaches to Pyridine Ring Construction

Contemporary synthetic chemistry has seen a surge in the development of catalytic methods for constructing the pyridine ring, offering greater efficiency, selectivity, and milder reaction conditions.

Transition-Metal-Mediated Cyclization Reactions

Transition-metal catalysts, including those based on ruthenium, cobalt, and copper, have proven to be powerful tools for the synthesis of pyridines. scilit.commdpi.comresearchgate.net One prominent strategy is the [2+2+2] cycloaddition of alkynes and nitriles, which offers a highly atom-economical route to substituted pyridines. scilit.comresearchgate.net These catalysts play a crucial role in controlling the regioselectivity of the reaction, ensuring the desired arrangement of substituents on the pyridine ring. scilit.com

Furthermore, transition-metal catalysis is also employed in the C-H functionalization of pre-existing pyridine rings, allowing for the direct introduction of alkyl groups. nih.govbeilstein-journals.org This approach avoids the need to construct the ring from scratch and offers a more direct route to specific derivatives. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce aryl or other groups. nih.gov

Organocatalytic and Metal-Free Transformations

In a move towards more sustainable and cost-effective synthesis, organocatalytic and metal-free approaches for pyridine synthesis have gained significant attention. acs.orgorganic-chemistry.org These methods avoid the use of potentially toxic and expensive transition metals.

Organocatalysis can be used to promote the formation of pyridines through various reaction cascades. For example, amino-organocatalysts can facilitate the synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes under metal-free conditions. rsc.org Another innovative approach involves the photochemical organocatalytic functionalization of pyridines, where a dithiophosphoric acid acts as a versatile catalyst for pyridine protonation, single-electron transfer reduction, and hydrogen atom abstraction, leading to the formation of new C-C bonds. nih.govacs.org Metal-free methods also include domino reactions of enaminones and aldehydes, promoted by a simple acid like TfOH, to construct fully substituted pyridines. acs.org

Multi-Component Reactions for Convergent Synthesis of this compound Core

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. acsgcipr.org These reactions are characterized by their high atom economy and operational simplicity. acsgcipr.org

Regioselective Functionalization Strategies for Substituted Pyridines

The direct and selective functionalization of the pyridine ring is a key challenge in the synthesis of specifically substituted derivatives. acs.orgacs.org Traditional methods often yield mixtures of isomers, necessitating complex purification steps. nih.gov Modern synthetic approaches have focused on achieving high regioselectivity through various catalytic and non-catalytic methods.

One major challenge in pyridine chemistry is controlling the position of incoming substituents. acs.org The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. pharmaguideline.com Conversely, electrophilic substitution is generally difficult. pharmaguideline.com

Recent advancements have provided more controlled methods for regioselective functionalization:

Metal-Catalyzed Cross-Coupling and C-H Activation: Transition metal catalysis has emerged as a powerful tool for the regioselective functionalization of pyridines. acs.orgacsgcipr.org For instance, nickel-catalyzed reactions can selectively introduce alkyl or aryl groups at the C2 position. acs.org Cooperative catalysis, using a combination of a nickel catalyst and a Lewis acid, has been shown to achieve direct C4-selective alkylation and alkenylation of pyridines. acs.org Rhodium-catalyzed C-H activation presents another avenue for the synthesis of highly substituted pyridines from α,β-unsaturated imines and alkynes. nih.gov

Use of Directing and Blocking Groups: To overcome the inherent reactivity patterns of the pyridine ring, chemists have employed directing groups to guide substituents to a specific position. Similarly, blocking groups can be used to temporarily protect a more reactive position, thereby forcing functionalization to occur at the desired, less reactive site. nih.gov For example, a maleate-derived blocking group has been successfully used to achieve selective C4-alkylation of pyridines via a Minisci-type reaction. nih.gov

Formation of Pyridinium (B92312) Salts: The reactivity of the pyridine ring can be altered by forming pyridinium salts through N-alkylation or N-acylation. wikipedia.orgquimicaorganica.org This modification activates the ring towards nucleophilic attack. The conversion of pyridines into heterocyclic phosphonium (B103445) salts has been reported as a versatile strategy, enabling subsequent C–O, C–S, C–N, and C–C bond formation at the 4-position through reactions with nucleophiles and transition-metal cross-couplings. thieme-connect.com

Lithiation: Ortho-lithiation of substituted pyridines, such as tertiary 2- and 4-pyridinesulfonamides, provides a regioselective method for introducing functional groups. acs.org

These strategies allow for the controlled synthesis of complex pyridine derivatives, which is crucial for developing new chemical entities with specific biological or material properties.

Mechanistic Investigations of this compound Formation Pathways

The formation of the pyridine ring can be achieved through various condensation and cycloaddition reactions. baranlab.org Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and controlling the substitution pattern of the final product.

Common pyridine ring synthesis methods include:

Hantzsch Pyridine Synthesis: This classical method involves the condensation of a β-keto ester, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org

Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org While the precursors are often inexpensive, this method can suffer from low yields. wikipedia.org

Guareschi-Thorpe Synthesis: This method involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound to form a substituted 2-hydroxypyridine, which can be further modified. pharmaguideline.com

Kröhnke Pyridine Synthesis: This reaction utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to produce 2,4,6-trisubstituted pyridines. pharmaguideline.com

Metal-Catalyzed Cycloadditions: Metal catalysts can facilitate [2+2+2] cycloaddition reactions of alkynes and nitriles to form pyridine rings under milder conditions than thermal methods. acsgcipr.org

Mechanistic studies often employ a combination of experimental techniques and computational modeling. For example, in the rhodium-catalyzed synthesis of pyridines from α,β-unsaturated imines and alkynes, a C-H activated complex was isolated and characterized by X-ray analysis. Kinetic simulations were also used to determine the rate constants of the reaction steps, revealing a facile C-H oxidative addition and a slow reductive elimination. nih.gov

In the context of functionalization, the mechanism of the Minisci reaction, a radical alkylation, has been studied to understand its regioselectivity. The use of a blocking group at the C2 position can direct the incoming radical to the C4 position with high selectivity. nih.gov Similarly, visible-light-driven photocatalysis with a quinolinone catalyst has been shown to generate phosphinoyl and carbamoyl (B1232498) radicals that add regioselectively to pyridinium derivatives. acs.org

Synthesis of Structurally Modified Derivatives of this compound

The derivatization of the parent compound, this compound, allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Modifications can be made to the pyridine nucleus itself or to the alkyl substituents.

The pyridine ring of this compound can be functionalized at the remaining open positions (C3, C5, and C6).

PositionFunctionalization MethodReagentsProduct Type
C3C-H activationPd(phen)2(PF6)2 catalyst, aryl halidesC3-arylated pyridines researchgate.net
C5Electrophilic Aromatic Substitution (difficult)Nitrating or sulfonating agents (harsh conditions)C5-nitro or C5-sulfonated pyridines acs.org
C6Metal-catalyzed cross-couplingPalladium or nickel catalysts, organometallic reagentsC6-aryl or C6-alkyl pyridines
NitrogenN-OxidationPeracids (e.g., m-CPBA)Pyridine N-oxides pharmaguideline.comwikipedia.org
NitrogenN-AlkylationAlkyl halidesN-alkylpyridinium salts quimicaorganica.orgnih.gov

Table showing examples of derivatization of the pyridine nucleus.

For instance, late-stage C-H activation using a palladium catalyst has been demonstrated for the C3-arylation of related pyrazolo[3,4-b]pyridine systems. researchgate.net The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide or alkylated to form a pyridinium salt, which can then undergo further reactions. pharmaguideline.comwikipedia.org

The methyl and isopropyl groups attached to the pyridine ring can also be modified.

The methyl group at the C4 position is a potential site for functionalization. For example, it can be halogenated or oxidized. The isopropyl group at the C2 position can also be a target for modification, although it is generally less reactive than the methyl group.

SubstituentModification ReactionReagentsProduct Type
4-MethylHalogenationN-Halosuccinimide4-(Halomethyl)pyridine
4-MethylOxidationStrong oxidizing agentsPyridine-4-carboxylic acid
2-IsopropylDehydrogenationCatalyst, high temperature2-Isopropenylpyridine

Table showing examples of modifications of the alkyl substituents.

These modifications can lead to a wide range of derivatives with potentially new and interesting chemical and biological properties. For example, the synthesis of various substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines has been explored for the development of novel macrofilaricidal compounds. acs.org

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 2 Propan 2 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 4-methyl-2-(propan-2-yl)pyridine provides a precise map of the proton environments within the molecule. Due to the substitution pattern, three distinct signals are expected in the aromatic region, corresponding to the protons at positions 3, 5, and 6 of the pyridine (B92270) ring. The proton at C6 is typically the most deshielded due to its proximity to the nitrogen atom, appearing furthest downfield as a doublet. The protons at C3 and C5 will appear as a singlet and a doublet, respectively, with their exact chemical shifts influenced by the electronic effects of the alkyl substituents.

The isopropyl group gives rise to two signals: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methyl group attached to C4 of the pyridine ring appears as a distinct singlet in the aliphatic region. The integration of these signals corresponds to the number of protons in each unique environment (1:1:1 for the aromatic protons, 1:6 for the isopropyl group, and 3 for the C4-methyl group), confirming the molecular formula.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6 (Pyridine) 8.3 - 8.5 Doublet (d) ~5.0
H-5 (Pyridine) 6.9 - 7.1 Doublet (d) ~5.0
H-3 (Pyridine) 6.8 - 7.0 Singlet (s) -
CH (Isopropyl) 3.0 - 3.2 Septet (sept) ~7.0
CH₃ (Pyridine) 2.3 - 2.5 Singlet (s) -

Note: Predicted values are based on typical chemical shifts for alkyl-substituted pyridines. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine) 160 - 163
C-6 (Pyridine) 148 - 150
C-4 (Pyridine) 145 - 148
C-3 (Pyridine) 122 - 125
C-5 (Pyridine) 120 - 123
CH (Isopropyl) 33 - 36
CH₃ (Isopropyl) 22 - 24

Note: Predicted values are based on typical chemical shifts for alkyl-substituted pyridines. rsc.orgresearchgate.net

Two-dimensional (2D) NMR experiments are essential for establishing definitive structural connectivity by correlating signals from different nuclei. slideshare.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H5 and H6 protons of the pyridine ring, confirming their adjacency. It would also show a strong correlation between the isopropyl methine (CH) proton and the isopropyl methyl (CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. For example, it would show a cross-peak between the singlet at ~2.4 ppm and its attached C4-methyl carbon, and between the aromatic protons and their respective ring carbons (H3-C3, H5-C5, H6-C6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique for mapping the complete molecular structure by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is crucial for placing the substituents on the pyridine ring. Key expected correlations include:

A cross-peak between the isopropyl methine proton and the C2 carbon of the pyridine ring, confirming the attachment point of the isopropyl group.

Correlations from the C4-methyl protons to the C3, C4, and C5 carbons of the ring, unambiguously placing the methyl group at the C4 position.

Correlations between the H6 proton and the C2 and C4 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. A NOESY spectrum would be expected to show a cross-peak between the isopropyl methine proton and the H6 proton of the pyridine ring, providing evidence for their spatial proximity and helping to define the molecule's preferred conformation.

Vibrational Spectroscopy for Molecular Fingerprinting

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to specific molecular vibrations. The high-frequency region (2800-3100 cm⁻¹) is dominated by C-H stretching vibrations. Aromatic C-H stretches from the pyridine ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the isopropyl and methyl groups appear just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ is characteristic of the pyridine ring, showing C=C and C=N stretching vibrations. researchgate.net Other bands corresponding to C-H bending and ring deformation modes appear in the fingerprint region (<1400 cm⁻¹).

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds produce strong IR signals, non-polar, symmetric bonds often yield strong Raman signals. For this compound, the symmetric stretching vibrations of the pyridine ring, particularly the "ring breathing" mode around 1000 cm⁻¹, are expected to be prominent in the Raman spectrum. researchgate.net The C-C stretching of the isopropyl group and other symmetric C-H bending modes also produce characteristic Raman signals.

Table 3: Predicted Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Technique
3050 - 3100 Aromatic C-H Stretching FT-IR, FT-Raman
2850 - 2980 Aliphatic C-H Stretching FT-IR, FT-Raman
~1600 C=C / C=N Ring Stretching FT-IR, FT-Raman
~1450 CH₃ Asymmetric Bending FT-IR, FT-Raman
~1370 CH₃ Symmetric Bending FT-IR
990 - 1020 Pyridine Ring Breathing FT-Raman (Strong), FT-IR (Weak)

Note: Predicted values are based on typical frequencies for substituted pyridines. researchgate.netcdnsciencepub.comresearchgate.net

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental formula of a compound by measuring its mass with very high accuracy. For this compound, with a chemical formula of C₉H₁₃N, the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation: Using the most abundant isotopes (¹²C, ¹H, ¹⁴N), the theoretical exact mass of the protonated molecule [M+H]⁺ is calculated as follows:

(9 * 12.000000) + (14 * 1.007825) + (1 * 14.003074) = 136.112099 Da

Table 1: Theoretical Isotopic Distribution for [C₉H₁₃N]

Isotope Mass (Da) Relative Abundance (%)
[M] 135.10480 100.00
[M+1] 136.10815 9.96

This interactive table showcases the expected isotopic pattern for the molecular ion, which is a characteristic fingerprint of the compound in mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound, providing information on purity and characteristic fragmentation patterns upon electron ionization (EI).

In a typical GC-MS analysis, the compound is first separated from any impurities on a GC column. The retention time is a characteristic property of the compound under specific chromatographic conditions. Upon elution from the GC column, the molecule enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This process leads to the formation of a molecular ion (M⁺•) and various fragment ions. The resulting mass spectrum serves as a molecular fingerprint.

For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 135. The fragmentation pattern is predicted to be influenced by the alkyl substituents on the pyridine ring. Key fragmentation pathways for alkylpyridines generally involve benzylic cleavage and loss of alkyl radicals. nist.govlibretexts.orgchemguide.co.ukyoutube.com

Predicted Fragmentation Pattern:

Molecular Ion (M⁺•): The peak corresponding to the intact molecule would be observed at m/z 135.

Loss of a Methyl Radical ([M-15]⁺): A prominent fragment at m/z 120 is expected, resulting from the loss of a methyl group from the isopropyl substituent (benzylic cleavage), which is a favorable fragmentation pathway due to the formation of a stable secondary carbocation stabilized by the pyridine ring. nist.govnih.gov

Pyridine Ring Fragments: Fragmentation of the pyridine ring itself can lead to characteristic ions at m/z 77 (phenyl cation) and m/z 51. nih.gov

Other Fragments: Other smaller fragments may arise from further fragmentation of the primary ions.

Table 2: Predicted Prominent Ions in the EI Mass Spectrum of this compound

m/z Proposed Fragment Relative Abundance
135 [C₉H₁₃N]⁺• (Molecular Ion) Moderate
120 [C₈H₁₀N]⁺ (Loss of CH₃) High (likely base peak)
77 [C₆H₅]⁺ Low to Moderate

This interactive table provides a summary of the anticipated major fragments and their relative abundances in the electron ionization mass spectrum.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine bond lengths, bond angles, and torsional angles with high precision, providing an unambiguous structural elucidation.

To date, a specific crystal structure determination for this compound has not been reported in the surveyed scientific literature. However, the structures of numerous other substituted pyridine derivatives have been successfully determined using this method. researchgate.netresearchgate.net For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If a crystal structure were to be determined, it would provide definitive data on:

The planarity of the pyridine ring.

The precise bond lengths and angles of the methyl and isopropyl substituents.

The conformation of the isopropyl group relative to the pyridine ring.

Intermolecular interactions in the solid state, such as π-π stacking or weak hydrogen bonds, which govern the crystal packing.

Table 3: Expected Structural Parameters from X-ray Crystallography

Parameter Expected Value/Range
C-C bond length (pyridine ring) ~1.38 - 1.39 Å
C-N bond length (pyridine ring) ~1.33 - 1.34 Å
C-C bond length (isopropyl) ~1.52 - 1.54 Å
C-H bond length ~0.95 - 1.00 Å
C-C-C bond angle (isopropyl) ~109.5°

This interactive table presents the generally expected ranges for key structural parameters based on known structures of similar pyridine derivatives.

Comprehensive Spectroscopic Approaches for Isomer Differentiation and Mixture Analysis

The differentiation of isomers is a common challenge in chemical analysis, as isomers often exhibit very similar physical and chemical properties. For this compound, several positional isomers exist, such as 2-methyl-4-(propan-2-yl)pyridine (B6167330) or 3-methyl-2-(propan-2-yl)pyridine. A combination of spectroscopic techniques is often necessary for their unambiguous identification and for the analysis of mixtures.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), can be a powerful tool for isomer differentiation. While isomers will have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) can differ. nih.govnih.gov The relative intensities of specific fragment ions can be characteristic of a particular isomer, allowing for their distinction even when they are not chromatographically separated. For example, the fragmentation of lutidine (dimethylpyridine) isomers can be differentiated based on the relative abundance of fragment ions. nih.gov

Gas chromatography is highly effective in separating volatile isomers. The different boiling points and interactions of the isomers with the stationary phase of the GC column often lead to distinct retention times, allowing for their separation and individual analysis by a coupled detector like a mass spectrometer.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule. The chemical shifts and coupling constants are highly sensitive to the substitution pattern on the pyridine ring, making it a definitive tool for distinguishing between isomers.

Infrared (IR) spectroscopy can also aid in isomer differentiation. The vibrational frequencies of the C-H and C-C bonds, as well as the ring vibrations of the pyridine nucleus, are influenced by the positions of the substituents, leading to unique IR spectra for each isomer.

By integrating data from these various spectroscopic methods—GC-MS for separation and initial identification, HRMS for elemental composition, and NMR and IR for detailed structural confirmation—a comprehensive and unambiguous characterization of this compound and its isomers in complex mixtures can be achieved.

Table 4: Spectroscopic Techniques for Isomer Differentiation

Technique Principle of Differentiation
GC-MS Differences in retention times and fragmentation patterns.
Tandem MS (MS/MS) Isomer-specific fragmentation pathways and ion intensities.
¹H and ¹³C NMR Unique chemical shifts and coupling patterns for each isomer.

| IR Spectroscopy | Characteristic vibrational frequencies (fingerprint region). |

This interactive table summarizes the key principles by which different spectroscopic techniques can distinguish between isomers of this compound.

Computational and Theoretical Chemistry Studies of 4 Methyl 2 Propan 2 Yl Pyridine

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. It translates the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure representation of molecules. This analysis is particularly valuable for understanding phenomena such as intramolecular charge transfer (ICT) and hyperconjugation.

While a specific NBO analysis for 4-methyl-2-(propan-2-yl)pyridine is not published, data from related alkyl-substituted systems can provide insights. The hyperconjugative interactions in alkyl-substituted aromatic systems are well-documented to influence their electronic structure and stability. nih.gov

Table 1: Representative Second-Order Perturbation Energies (E(2)) for Hyperconjugative Interactions in a Model Alkyl-Aromatic System (Toluene) *

Donor NBO (Bond)Acceptor NBO (Antibond)E(2) (kcal/mol)
σ(C-H)π(C-C) of ring~0.5 - 1.0
σ(C-C)π(C-C) of ring~0.3 - 0.7

Note: This table is illustrative and based on general findings for alkyl-aromatic compounds. The actual values for this compound would require specific calculations. The data presented here is to provide a conceptual understanding.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule. rsc.org It maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. The different colors on an MEP map indicate regions of varying electrostatic potential. Typically, red represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the nitrogen atom of the pyridine (B92270) ring due to its lone pair of electrons. This makes the nitrogen atom the primary site for electrophilic attack, such as protonation or coordination to a metal center. Conversely, the regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl and propan-2-yl groups, as well as the hydrogen atoms attached to the pyridine ring. These sites are less likely to be involved in nucleophilic reactions.

The alkyl substituents (methyl and propan-2-yl groups) are electron-donating, which slightly increases the electron density on the pyridine ring compared to unsubstituted pyridine, thereby enhancing the nucleophilicity of the nitrogen atom. However, the steric hindrance from the bulky propan-2-yl group at the 2-position could influence the accessibility of the nitrogen's lone pair to incoming electrophiles.

Table 2: Predicted Electrophilic and Nucleophilic Sites in this compound based on General MEP Principles

SitePredicted ReactivityRationale
Pyridine NitrogenNucleophilic / Site of Electrophilic AttackHigh electron density due to the lone pair of electrons.
Ring Carbon AtomsGenerally less reactive than nitrogenThe electron density is distributed across the aromatic ring.
Alkyl Group HydrogensWeakly ElectrophilicLower electron density due to the polarity of C-H bonds.

Note: This table is based on established principles of molecular electrostatic potential and the known electronic effects of the functional groups present in the molecule.

Advanced Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and thermodynamic properties of molecules. rsc.orgrsc.org

For this compound, MD simulations can be employed to understand how its structure and dynamics are influenced by different solvent environments. The polarity and hydrogen-bonding capability of the solvent can significantly affect the orientation and interactions of the pyridine derivative.

Solvent Effects: In a polar protic solvent like water, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. MD simulations can reveal the structure and stability of the solvation shell around the molecule. For instance, simulations of pyridine and 4-ethylpyridine (B106801) at an octane/water interface showed that pyridine tends to dissolve in the water phase, while the more hydrophobic 4-ethylpyridine accumulates at the interface. researchgate.net This suggests that this compound, with its increased alkyl substitution, would likely exhibit a preference for less polar environments or orient itself at interfaces to minimize the exposure of its hydrophobic alkyl groups to a polar solvent.

Table 3: Potential Insights from MD Simulations of this compound in Different Solvents

Solvent TypePredicted Behavior
Nonpolar (e.g., hexane)The molecule is likely to be freely soluble and exhibit relatively unhindered rotational dynamics.
Polar Aprotic (e.g., DMSO)Solvation will be driven by dipole-dipole interactions, with the solvent molecules orienting around the polar pyridine ring.
Polar Protic (e.g., water)The nitrogen atom will act as a hydrogen bond acceptor. The hydrophobic alkyl groups will likely influence the local water structure.

Note: The predictions in this table are based on general principles of solute-solvent interactions and findings from MD studies of similar molecules.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools to investigate the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, theoretical methods can be used to elucidate the mechanisms of various reactions it might undergo, such as electrophilic substitution on the pyridine ring or reactions involving the alkyl side chains.

Reaction Mechanisms: The reactivity of the pyridine ring is influenced by the presence of the activating methyl group and the sterically hindering propan-2-yl group. Theoretical calculations can help predict the preferred sites of reaction. For example, in electrophilic aromatic substitution reactions, the position of attack on the pyridine ring is governed by the stability of the resulting intermediate (the sigma complex). Computational studies can determine the relative energies of the different possible intermediates, thus predicting the regioselectivity of the reaction. Studies on related lutidine-based complexes have shown that the deprotonated methyl group can exhibit nucleophilic character, leading to unusual reactivity. researchgate.netacs.org

Transition States: A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. Computational methods, such as density functional theory (DFT), can be used to locate the geometry of transition states and calculate their energies. For instance, in a hypothetical nucleophilic substitution reaction at one of the alkyl groups, theoretical calculations could model the approach of the nucleophile, the breaking of the existing bond, and the formation of the new bond, all passing through a specific transition state geometry. General principles of transition state theory are well-established and can be applied to predict the feasibility of various reaction pathways. williams.eduacs.org

Table 4: Examples of Reaction Types Amenable to Theoretical Study for this compound

Reaction TypeFocus of Theoretical Study
Electrophilic Aromatic SubstitutionDetermination of the most favorable position for electrophilic attack on the pyridine ring by calculating the energies of possible intermediates and transition states.
Oxidation of Alkyl Side ChainsModeling the reaction pathway for the oxidation of the methyl or propan-2-yl group, including the identification of key intermediates and transition states.
Coordination to Metal IonsCalculating the binding energy and geometry of complexes formed between the pyridine nitrogen and various metal ions.

Note: This table outlines potential areas of theoretical investigation for understanding the reactivity of this compound.

Chemical Reactivity, Derivatization, and Transformation Pathways of 4 Methyl 2 Propan 2 Yl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally considered an electron-deficient aromatic system, which makes electrophilic aromatic substitution (EAS) reactions more challenging compared to benzene (B151609) and its derivatives. youtube.com The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards electrophilic attack. youtube.com When substitution does occur, it is typically directed to the meta-position (C-3 and C-5) relative to the nitrogen atom. youtube.com

For 4-methyl-2-(propan-2-yl)pyridine, the presence of two alkyl groups (methyl and isopropyl) introduces an activating effect through their electron-donating inductive properties. However, the inherent deactivation of the pyridine ring by the nitrogen atom still plays a significant role. The positions available for electrophilic attack are C-3, C-5, and C-6. Steric hindrance from the bulky isopropyl group at the C-2 position would likely disfavor substitution at the C-3 position. Therefore, electrophilic attack is most probable at the C-5 position, which is meta to the nitrogen and less sterically hindered.

To enhance the reactivity of the pyridine ring towards electrophiles, the formation of the corresponding N-oxide is a common strategy. youtube.comrsc.org The N-oxide group is a strong activating group that directs electrophilic substitution to the C-4 (para) and C-2/C-6 (ortho) positions. rsc.orgscripps.edu In the case of this compound N-oxide, the C-4 position is already substituted. Thus, electrophilic attack would be directed to the C-6 position, and to a lesser extent, the C-2 position, which is sterically hindered by the isopropyl group. Subsequent deoxygenation can then yield the substituted pyridine. youtube.com

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. In this compound, the C-2 and C-4 positions are already substituted. This leaves the C-6 position as the primary site for nucleophilic attack. Nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the ring.

A notable reaction is the deprotonation of the methyl group at the C-4 position using a strong base like lithium diisopropylamide (LDA). mdpi.com This generates a carbanion that can act as a nucleophile, attacking other electrophilic species. mdpi.com For instance, it can participate in nucleophilic aromatic substitution reactions with activated aryl halides. mdpi.com

Oxidation Reactions, Including N-Oxide Formation

The nitrogen atom in the pyridine ring of this compound can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). youtube.comgoogle.comarkat-usa.org The formation of the N-oxide is a crucial step in many synthetic routes as it alters the electronic properties of the pyridine ring, facilitating both electrophilic and nucleophilic substitution reactions. scripps.edusemanticscholar.org

The alkyl side chains can also undergo oxidation under more vigorous conditions, although this is generally less common than N-oxidation.

Oxidizing Agent Product Yield Reference
m-Chloroperoxybenzoic acid (m-CPBA)This compound N-oxideHigh google.com
Hydrogen peroxide/Acetic acidThis compound N-oxideHigh youtube.com

Reduction Pathways of the Pyridine Heterocycle and Substituents

The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative under various conditions. Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel is a common method for this transformation. The reaction typically requires high pressure and temperature.

Alternatively, chemical reduction can be employed. For example, sodium in ethanol (B145695) (the Birch reduction) can partially reduce the pyridine ring. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used, though they may also affect other functional groups present in the molecule. acs.org

The substituents on the ring are generally stable to these reduction conditions, although under very harsh conditions, dealkylation might occur.

C-H Activation Methodologies for Direct Functionalization

Direct C-H activation has emerged as a powerful tool for the functionalization of pyridine rings, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govrsc.org For this compound, C-H activation can be directed to several positions.

Transition metal catalysts, particularly palladium, are often employed for directed C-H activation. rsc.orgnih.gov The nitrogen atom of the pyridine ring can act as a directing group, facilitating the activation of the C-H bond at the C-2 position. However, in this specific molecule, the C-2 position is already substituted. Therefore, other directing groups or strategies are needed to achieve selective C-H functionalization at other positions. For instance, the use of specific ligands can direct the catalyst to the C-3 or C-5 positions. nih.gov

Recent advancements have focused on achieving meta- and para-C-H functionalization of pyridines through various strategies, including the use of pyridine phosphonium (B103445) salts and photocatalytic methods. nih.gov These methods provide alternative pathways to functionalize the less reactive positions of the pyridine ring.

Cross-Coupling Reactions Involving this compound Derivatives

To participate in cross-coupling reactions, this compound typically needs to be converted into a derivative containing a suitable leaving group, such as a halogen or a triflate. For example, halogenation of the pyridine ring would provide a substrate for well-established cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.

The N-oxide can also serve as a handle for functionalization. For instance, treatment of the N-oxide with phosphoryl chloride can introduce a chlorine atom at the C-2 or C-6 position, which can then be used in cross-coupling reactions.

Cycloaddition Reactions and Pericyclic Transformations

Pyridine and its derivatives can participate in cycloaddition reactions, although their aromaticity often makes them less reactive dienes or dienophiles compared to non-aromatic counterparts. thieme-connect.de The pyridine ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-withdrawing groups or when reacting with highly reactive dienophiles. mdpi.com However, for this compound, its participation as a diene is not well-documented and would likely require harsh conditions or specific catalytic activation. nih.gov

The pyridine ring can also act as a dienophile, reacting with a diene across the C-2 and C-5 positions. The presence of the alkyl substituents in this compound would influence the regioselectivity and stereoselectivity of such reactions.

Applications in Advanced Chemical Research Utilizing 4 Methyl 2 Propan 2 Yl Pyridine

Role as a Versatile Building Block in Complex Organic Synthesis

The arrangement of substituents on the pyridine (B92270) ring of 4-methyl-2-(propan-2-yl)pyridine provides distinct reactive sites, making it a versatile building block for the synthesis of more elaborate molecules. The pyridine core itself is a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is recurrently found in biologically active compounds. mdpi.com

The this compound framework serves as an excellent starting point for the synthesis of a variety of advanced heterocyclic systems. The reactivity of the pyridine ring, combined with the potential for functionalization of the alkyl side chains, allows chemists to construct fused ring systems and other complex derivatives.

Research has demonstrated the synthesis of diverse heterocyclic compounds from pyridine-based scaffolds. For instance, pyrazolopyridine derivatives, which have shown potential as neuroprotective agents, can be synthesized, highlighting the utility of the pyridine core in building compounds that interact with biological systems. nih.gov Similarly, the synthesis of chromenopyridines has been achieved through multi-component reactions where the pyridine unit is a key structural element. mdpi.com In one documented method, a three-component reaction involving chroman-4-one, arylhydrazonals, and ammonium (B1175870) acetate (B1210297) under high pressure yields chromenopyridine derivatives in high yields of 84–92%. mdpi.com

Furthermore, the pyridine motif is central to the creation of imidazo[1,5-a]pyridine (B1214698) N-heterocyclic carbenes, which are important ligands in catalysis. mdpi.com The synthesis of these complex structures often begins with simpler, functionalized pyridines. The ability to build upon the this compound core allows for the generation of molecules with specific three-dimensional shapes and electronic properties, which are crucial for their function in areas like materials science and medicinal chemistry. A related derivative, 4-methyl-2-pyridine carboxylic acid, can be catalytically hydrogenated to produce (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, demonstrating the transformation of the aromatic pyridine core into a saturated heterocyclic system. nih.gov

In the quest for new drugs and materials, chemists often employ combinatorial chemistry to generate large collections, or libraries, of related compounds for high-throughput screening. The concept relies on a central molecular scaffold to which various chemical appendages can be systematically attached.

This compound is an ideal scaffold for such libraries due to its rigid structure and multiple points for diversification. The methyl group, the isopropyl group, and the pyridine ring itself can be modified or used as anchor points for attaching a wide array of other chemical groups. This systematic approach allows for the rapid exploration of a defined chemical space. For example, a library can be created where the core pyridine structure is kept constant while different functional groups are introduced at various positions, leading to thousands of unique compounds. nih.gov

The screening of such combinatorial libraries has proven to be a powerful tool for discovering novel bioactive agents. nih.govresearchgate.net By using a scaffold-ranking library, researchers can test millions of compounds and identify specific structures with desired activities, such as antibacterial properties against multidrug-resistant pathogens. nih.gov The pyridine unit is considered an attractive scaffold for these libraries because of its prevalence in known drugs and natural products. mdpi.com

Development and Application as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal centers. This property is extensively exploited in the field of coordination chemistry, where it is used as a ligand to create metal complexes with specific catalytic activities.

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, ligands play a crucial role in tuning the reactivity, selectivity, and stability of the metal center. Pyridine-based ligands, including derivatives of this compound, are integral to many such systems.

For example, cobalt(II) complexes bearing pyridine-oxime ligands have been synthesized and used for the polymerization of isoprene. nih.gov These catalysts, when activated with an organoaluminum cocatalyst like ethylaluminum dichloride (AlEt₂Cl), show extremely high activity. nih.gov The substitution pattern on the pyridine ring, such as the presence of a methyl group, can influence the catalyst's performance. nih.gov Similarly, nickel(II) complexes with pyridine-chelated N-heterocyclic carbene (NHC) ligands have been developed for the synthesis of acrylates from ethylene (B1197577) and CO₂, demonstrating the versatility of pyridine-based ligands in promoting challenging chemical transformations. mdpi.com

The table below summarizes findings from research on homogeneous catalysis using pyridine-type ligands.

Catalyst SystemMonomer/SubstrateProductKey FindingReference
Cobalt(II) complexes with pyridine-oxime ligandsIsoprenePolyisopreneHigh catalytic activity (up to 16.3 × 10⁵ (mol of Co)⁻¹(h)⁻¹) and high cis-1,4 selectivity. nih.gov
Pyridine-chelated ImPy Nickel(II) complexesEthylene and CO₂AcrylatesThe rigid, pyridine-chelated ligand facilitates catalytic activity for C-H carboxylation. mdpi.com
2-(arylimino)pyridine-nickel catalystsEthylenePolyethyleneGood catalytic performance upon activation with ethylaluminum dichloride (EtAlCl₂) or modified methylaluminoxane (B55162) (MMAO). mdpi.com

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), are widely used in industrial processes due to their ease of separation and recycling. While the direct use of this compound as a ligand in a heterogeneous catalyst is less commonly documented than its homogeneous applications, the principles of catalysis allow for its incorporation.

Pyridine-based structures can be immobilized onto solid supports, such as polymers, silica, or zeolites, to create heterogeneous catalysts. This approach combines the tunable reactivity of the molecular metal complex with the practical advantages of a solid catalyst. For instance, research into the synthesis of methylpyridines has utilized heterogeneous catalysts like H-Beta and H-ZSM-5 zeolites. researchgate.net While this research focuses on the production of pyridines rather than their use as ligands, it underscores the interaction between pyridine compounds and solid catalytic surfaces. The development of catalysts like copper supported on porous mixed oxides (Cu/MgAlOx) for bioethanol conversion further illustrates the landscape of heterogeneous catalysis where pyridine-like molecules could be integrated. mdpi.com

Design Principles for Chemical Probes and Research Tools

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The design of an effective chemical probe is a meticulous process governed by several key principles, and scaffolds like this compound provide an excellent starting point.

The fundamental principles for designing a chemical probe include high affinity and selectivity for the intended target, cell permeability to reach the target within a living system, and sufficient solubility. researchgate.netnih.gov A well-designed probe should also possess a "handle"—a functional group that allows for the attachment of reporter tags (e.g., biotin, fluorescent dyes) without disrupting the molecule's interaction with its target. researchgate.net

The structure of this compound is well-suited for these requirements. Its core scaffold can be the basis for binding to a target, while the methyl and isopropyl groups, or positions on the ring, can be systematically modified to optimize potency and selectivity. This process of optimization is often guided by creating and screening small, focused libraries of analogues. Furthermore, one of the alkyl groups could be replaced with a linker arm attached to a reporter group, such as biotin, to create an affinity-based probe. researchgate.net Such probes are invaluable for "pull-down" experiments to identify the protein targets of a bioactive compound, thereby elucidating its mechanism of action. researchgate.net The development of chemical probes for challenging targets, such as the readers of epigenetic marks like methyl-CpG binding domain proteins (MBDs), often starts with fragment-based screening of simple heterocyclic compounds to identify initial binding motifs that can be elaborated into more potent and selective probes. nih.gov

Integration into Functional Materials and Supramolecular Architectures

The incorporation of this compound into larger molecular assemblies is primarily governed by the principles of coordination chemistry and self-assembly. The pyridine nitrogen acts as a Lewis base, donating its electron pair to a metal ion (Lewis acid) to form a coordinate bond. The specific outcome of this interaction is heavily influenced by the steric demands of the isopropyl group.

In the realm of supramolecular chemistry, non-covalent interactions are paramount. For this compound, these would include:

Coordination Bonds: The primary interaction for forming robust, well-defined structures with metal ions.

Hydrogen Bonding: While the pyridine nitrogen is a hydrogen bond acceptor, the bulky isopropyl group may sterically shield it, directing interactions to other parts of a larger functional molecule it might be part of.

Van der Waals Forces: The alkyl groups (methyl and isopropyl) would engage in van der Waals interactions, which can play a subtle but important role in the packing and organization of molecules in the solid state.

The steric bulk of the 2-isopropyl group is expected to prevent the formation of simple, high-coordination number complexes around a single metal center. Instead, it would likely favor the formation of complexes with lower coordination numbers or lead to distorted coordination geometries. This can be a desirable trait in the design of specific catalytic systems where control over the metal's coordination environment is crucial.

Hypothetical Applications in Functional Materials:

Based on the behavior of similarly substituted pyridines, this compound could be envisioned as a key component in:

Catalysis: As a ligand, it could modify the electronic properties and steric environment of a metal catalyst, thereby influencing its activity, selectivity, and stability. The steric hindrance could create a specific pocket around the active site, favoring certain substrates.

Luminescent Materials: When coordinated to appropriate metal ions (e.g., lanthanides, ruthenium), the resulting complexes could exhibit interesting photophysical properties. The ligand can influence the energy transfer processes and the emission characteristics of the metal center.

Molecular Switches: The coordination of the pyridine nitrogen to a metal ion can be a reversible process, potentially allowing for the development of molecular switches that respond to external stimuli such as changes in pH or the presence of competing ligands.

Data on Analogous Systems:

To illustrate the potential of sterically hindered pyridine ligands, we can look at research on related compounds. For instance, studies on other 2-substituted pyridines in coordination polymers and supramolecular assemblies have demonstrated that the size and nature of the substituent at the 2-position are critical in determining the final architecture.

LigandMetal IonResulting ArchitectureKey Finding
2-ethylpyridineCopper(II)1D Coordination PolymerThe ethyl group's steric hindrance leads to a chain-like structure rather than a more complex 2D or 3D network.
2,6-di-tert-butylpyridineSilver(I)Mononuclear ComplexThe extreme steric bulk prevents polymerization, resulting in a discrete molecular complex.
2-phenylpyridineIridium(III)Cyclometalated ComplexThe steric influence and electronic properties of the phenyl group are crucial for forming highly luminescent materials used in OLEDs.

This table demonstrates a clear trend: increasing steric hindrance at the 2-position of the pyridine ring tends to reduce the dimensionality of coordination polymers and can favor the formation of discrete molecular complexes. Therefore, it is reasonable to predict that this compound would likely form 1D coordination polymers or discrete binuclear or mononuclear complexes, depending on the coordination preferences of the metal ion and the reaction conditions.

While specific experimental data on the integration of this compound into functional materials and supramolecular architectures is not yet prevalent in the scientific literature, the foundational principles of coordination chemistry and the study of analogous systems provide a strong basis for predicting its behavior and potential applications. Future research in this area could unlock novel materials with tailored properties for catalysis, sensing, and molecular electronics.

Future Research Directions and Emerging Opportunities

Exploration of Novel Sustainable Synthetic Routes for 4-methyl-2-(propan-2-yl)pyridine

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies across the chemical industry. For pyridine (B92270) derivatives like this compound, future research is focused on creating more environmentally benign and atom-economical synthetic routes. A significant area of interest is the development of electrochemical methods. For instance, a novel electrochemical technique has been developed for the precise insertion of a single carbon atom into polysubstituted pyrroles to afford structurally diverse pyridine derivatives. scitechdaily.com This approach avoids the need for external reagents and represents a new strategy for constructing complex aromatic molecules. scitechdaily.com

Another promising direction is the use of catalysis to improve efficiency and reduce waste. Research into catalytic systems that can operate in greener solvents, such as 4-methyltetrahydropyran (4-MeTHP) which shows high stability in radical reactions, could significantly reduce the environmental footprint of synthesis. nih.gov The development of methods that reduce the consumption of raw materials and energy, such as those demonstrated in the synthesis of other heterocyclic compounds, aligns with the goals of green chemistry and is applicable to industrial-scale production. google.com Future efforts will likely concentrate on designing catalytic processes that minimize byproduct formation and allow for easy catalyst recycling, contributing to more sustainable manufacturing.

Application of Machine Learning and AI in Predicting Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and drug discovery. mit.edu These computational tools are increasingly used to predict chemical reactivity, reaction yields, and molecular properties, thereby accelerating the research and development cycle. mit.edudigitellinc.com For pyridine derivatives, ML models can predict site selectivity in functionalization reactions, which is crucial for designing efficient synthetic routes to new analogues of this compound. researchgate.net

A key challenge in developing robust ML models is the availability of large, high-quality datasets. mit.edu Future work will involve creating curated experimental datasets specifically designed for machine learning applications. mit.edu By combining quantum chemical calculations with ML algorithms, researchers can create highly accurate models to predict reaction outcomes. For example, a support vector machine (SVM) model has been used to predict the yield of copper-catalyzed P-H insertion reactions with high accuracy. mdpi.com Data-driven strategies that integrate ML with high-throughput experimentation are emerging as powerful tools for accelerating the discovery of new reactions and optimizing existing ones. acs.org

Table 1: Applications of Machine Learning in Pyridine Chemistry

Machine Learning Application Description Potential Impact on this compound Research
Yield Prediction ML models are trained on reaction data to predict the yield of a specific chemical transformation under various conditions. digitellinc.com Enables rapid optimization of synthesis conditions, reducing time and material waste.
Reactivity & Site Selectivity Prediction AI algorithms predict the most likely site of reaction on a complex molecule, such as electrophilic aromatic substitution. researchgate.net Guides the design of synthetic routes for creating novel derivatives with specific substitution patterns.
Property Prediction Models can forecast physicochemical properties (e.g., solubility, lipophilicity) and biological activities of novel compounds. Accelerates the identification of derivatives with desired characteristics for various applications.

| Reaction Discovery | Data-driven screening strategies, combining ML with experimental techniques, can uncover entirely new chemical transformations. acs.org | Opens up new synthetic pathways to previously inaccessible analogues and derivatives. |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is fundamental to optimizing its outcome and ensuring its safety and reproducibility. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. frontiersin.org

For the synthesis of this compound and its derivatives, several techniques are particularly promising:

In-situ Infrared (IR) Spectroscopy : This powerful tool can track changes in chemical bonding during a reaction, helping to identify intermediates and determine reaction endpoints. frontiersin.org

In-situ Raman Spectroscopy : Complementary to IR, Raman spectroscopy is excellent for monitoring reactions in aqueous media and for studying catalyst behavior. Future research will likely leverage this to understand charge storage mechanisms in related systems. rsc.org

In-situ X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) : These synchrotron-based techniques provide detailed information about the electronic state and local coordination environment of catalyst atoms during a reaction, which is crucial for understanding catalytic cycles. frontiersin.orgrsc.org

The application of these hyphenated techniques, which combine spectroscopy with electro-analytical or chromatographic methods, can provide clear experimental evidence to support proposed reaction mechanisms. frontiersin.org This detailed understanding is critical for transitioning novel synthetic routes from the laboratory to industrial-scale production.

Development of High-Throughput Screening Methodologies for New Derivatization

High-throughput screening (HTS) and high-throughput experimentation (HTE) are transformative approaches that allow for the rapid, parallel synthesis and evaluation of large libraries of chemical compounds. sigmaaldrich.com These methodologies are essential for accelerating the discovery of new derivatives of this compound with enhanced or novel properties.

Future research will focus on the development and application of miniaturized and automated HTS platforms. recipharm.com These systems can significantly reduce the time and resources required for screening. For example, a droplet injector system coupled with capillary liquid chromatography and mass spectrometry can perform 96 separations in just over 8 minutes, making it ideal for high-throughput reaction screening. researchwithrowan.com Commercially available screening kits, such as those for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, provide a streamlined way to quickly identify optimal reaction conditions for derivatization. sigmaaldrich.com

The integration of HTS with derivatization techniques allows for the creation of vast libraries of compounds for biological or materials science screening. nih.govnih.gov By automating the synthesis and analysis process, researchers can more efficiently explore the chemical space around the core this compound structure to identify lead compounds for various applications. recipharm.com

Table 2: High-Throughput Screening (HTS) Methodologies for Chemical Derivatization

HTS Technique Description Relevance to this compound
Parallel Synthesis Platforms Automated systems that perform many discrete reactions simultaneously in well-plates, often used for reaction optimization or library generation. sigmaaldrich.com Enables rapid screening of catalysts, solvents, and bases for cross-coupling reactions to synthesize a wide array of derivatives.
Droplet-Based Microfluidics Uses small droplets as individual microreactors, allowing for extremely high throughput and minimal reagent consumption. Ideal for screening vast numbers of reaction conditions or substrates for novel transformations.
High-Throughput Chromatography Rapid separation and analysis techniques, such as fast LC-MS, to quickly determine the outcome of parallel reactions. researchwithrowan.comnih.gov Provides rapid feedback on reaction success and purity, accelerating the optimization cycle for new derivatives.

| Integrated Data-Driven Screening | Combines HTE with machine learning algorithms to intelligently guide the selection of subsequent experiments, accelerating discovery. acs.org | Creates a powerful feedback loop to more efficiently navigate the chemical space and identify derivatives with desired properties. |

Investigation of Stereoselective Syntheses of Chiral Analogues

While this compound itself is achiral, the introduction of a stereocenter into its structure or into its derivatives can lead to compounds with unique biological activities and material properties. The development of stereoselective synthetic methods is therefore a critical area of future research. The goal is to control the three-dimensional arrangement of atoms, producing a single desired stereoisomer out of many possibilities.

Significant progress has been made in the catalytic enantioselective synthesis of chiral pyridines. researchgate.net Key strategies include:

Asymmetric Hydrogenation : Ruthenium-catalyzed asymmetric hydrogenation of substituted quinolines has been used to produce chiral pyridine-containing scaffolds with excellent enantioselectivities. rsc.org

Copper-Catalyzed Asymmetric Addition : The use of copper catalysts with chiral diphosphine ligands enables the highly enantioselective addition of Grignard reagents to alkenyl pyridines. researchgate.net

Stereoselective Dearomatization : This strategy involves the conversion of the flat aromatic pyridine ring into a three-dimensional, partially saturated ring system in a stereocontrolled manner. mdpi.com

Photoredox Catalysis : The combination of visible-light photoredox catalysis with a chiral Brønsted acid can achieve the enantioselective addition of radicals to vinylpyridines, producing valuable chiral building blocks. acs.org

These advanced catalytic methods provide a powerful toolkit for accessing a wide range of chiral analogues of this compound. Future research will likely focus on expanding the substrate scope of these reactions and developing new catalysts to achieve even higher levels of stereocontrol for more complex molecular architectures.

Q & A

What synthetic strategies are effective for preparing 4-methyl-2-(propan-2-yl)pyridine, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis of this compound derivatives often employs cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation followed by functionalization. For example, iodination of steroidal precursors using Hg(OAc)₂ and I₂ in acetic acid enables subsequent coupling with pyridine boronic acids under microwave-assisted Pd catalysis . Optimization involves adjusting solvent systems (e.g., DMF for microwave reactions), catalyst loadings (e.g., Pd(dppf)Cl₂), and temperature (e.g., 120°C for 2–3 hours) to improve yields . Post-synthetic steps, such as hydrolysis (HCl/MeOH) or reduction (NaBH₄), require controlled conditions to preserve stereochemistry and functional groups .

Which analytical techniques are critical for characterizing this compound and its intermediates?

Basic Research Focus
Structural validation relies on ¹H/¹³C NMR to confirm substituent positions and coupling constants (e.g., aromatic protons at δ 7.0–8.5 ppm) . High-resolution mass spectrometry (HRMS) verifies molecular weights, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives, as demonstrated for pyridine-containing steroids . Purity assessment uses HPLC with UV detection (e.g., λ = 254 nm) and silica gel chromatography for intermediates .

How do substituent positions on the pyridine ring modulate biological activity, such as enzyme inhibition?

Advanced Research Focus
Structure-activity relationship (SAR) studies reveal that substituent placement profoundly impacts bioactivity. For instance, pyridine at the C2 position of a steroidal scaffold enhances CYP1B1 inhibition (IC₅₀ = 0.011 µM) compared to C3/C4 positions, likely due to improved binding pocket alignment . Steric and electronic factors, such as the presence of hydroxyl groups (e.g., C17β-OH in estradiol derivatives), further amplify inhibitory potency by 10-fold over ketone-containing analogs . Methodologically, SAR requires systematic synthesis of positional isomers and comparative bioassays (e.g., EROD assays for CYP1B1) .

What computational methods predict the interaction mechanisms of this compound with biological targets?

Advanced Research Focus
Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to identify reactive sites, while molecular docking (e.g., AutoDock Vina) models ligand-enzyme interactions. For example, docking studies showed that pyridine’s nitrogen participates in hydrogen bonding with CYP1B1’s heme iron, explaining its inhibitory efficacy . Molecular dynamics (MD) simulations further assess binding stability under physiological conditions, providing insights into metabolic resistance .

How can contradictions in reported bioactivity data be resolved across studies?

Advanced Research Focus
Discrepancies often arise from variations in synthetic protocols, impurity profiles, or assay conditions. To address this:

  • Replicate experiments under standardized conditions (e.g., fixed enzyme concentrations in EROD assays) .
  • Characterize impurities (e.g., using LC-MS) to rule out interference from side products .
  • Validate computational models with experimental IC₅₀ values to ensure predictive accuracy .

What strategies improve the metabolic stability and pharmacokinetics of this compound derivatives?

Advanced Research Focus
Derivatization to enhance stability includes:

  • Introducing electron-withdrawing groups (e.g., halogens) to reduce oxidative metabolism .
  • Formulating prodrugs (e.g., acetylated alcohols) to improve bioavailability, as seen in ester derivatives .
  • In vivo pharmacokinetic profiling in rodent models tracks plasma half-life and metabolite formation, guiding structural refinements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.